2,4,6-Octatrienal

Overview

Description

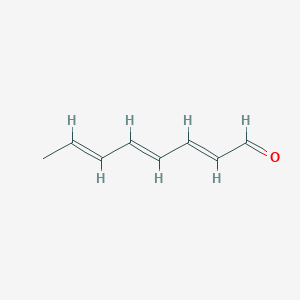

2,4,6-Octatrienal is a polyunsaturated fatty aldehyde that is octanal which has 3 double bonds at positions 2, 4, and 6 . The configuration of the double bonds is unknown. It is a medium-chain fatty aldehyde, a polyunsaturated fatty aldehyde, and an enal .

Synthesis Analysis

The synthesis of 2,4,6-Octatrienal involves sequential condensation reactions of acetaldehyde and 2-butenal . The products formed suggest that 2,4,6-Octatrienal forms via aromatization of highly reactive acyclic intermediate(s) formed via self-addition of 2-butenal .

Molecular Structure Analysis

The molecular formula of 2,4,6-Octatrienal is C8H10O . The InChI representation is InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ . The Canonical SMILES representation is CC=CC=CC=CC=O .

Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Octatrienal is 122.16 g/mol . It has a density of 0.9±0.1 g/cm^3 . The boiling point is 215.0±9.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.1±3.0 kJ/mol . The flash point is 106.6±11.0 °C . The index of refraction is 1.481 . The molar refractivity is 39.5±0.3 cm^3 . It has 1 hydrogen bond acceptor and 3 freely rotating bonds .

Scientific Research Applications

Food Industry: Flavor Enhancement

Octatrienal: is significant in the food industry for its role in flavor enhancement. It has been identified as a key compound in the aroma of walnuts, contributing to their characteristic and pleasant scent . The compound is part of a binary mixture that intensifies the walnut character when increased in concentration, which could guide the breeding of new walnut cultivars with improved aroma .

Perfumery: Aroma Compound

In the perfumery industry, Octatrienal is utilized for its distinctive odor profile. It is known for imparting an oatmeal-like smell, which is leveraged in creating fragrances that evoke a sense of warmth and comfort .

Medicine: Therapeutic Applications

While specific therapeutic applications of Octatrienal in medicine are not directly cited, compounds like it are often explored for their biological activity. For example, related compounds have been studied for their role in activating PPARγ, which is a target for treating skin cancer .

Material Science: Chemical Analysis

Octatrienal: ’s molecular structure and mass spectrum are of interest in material science for chemical analysis and identification. Its mass spectrum data are used to understand its interactions and stability in various materials .

Environmental Applications: Sensory Analysis

The sensory properties of Octatrienal , such as its contribution to the aroma of natural products like walnuts, can be significant in environmental applications. Understanding these properties can help in the development of environmentally friendly products with desirable sensory attributes .

Agricultural Research: Crop Quality Improvement

In agricultural research, Octatrienal is studied for its impact on the quality of crops like walnuts. The compound’s concentration and ratio with other compounds can affect the overall aroma and, consequently, the consumer acceptance of agricultural products .

Nanotechnology: Food Science

Although not directly linked to Octatrienal , nanotechnology in food science often explores the encapsulation and delivery of flavor compounds to enhance food quality and stability. Compounds like Octatrienal could potentially be encapsulated to control their release in food products .

Analytical Chemistry: Compound Identification

Octatrienal: serves as a reference compound in analytical chemistry for the identification and quantification of volatile compounds in various samples. Its distinct mass spectrum assists in the accurate detection of similar compounds in complex mixtures .

Safety and Hazards

Mechanism of Action

Target of Action

Octa-2,4,6-trienal, also known as 2,4,6-Octatrienal or Octatrienal, is a biochemical compound used in proteomics research . .

Pharmacokinetics

It is known that the compound is soluble in methanol, dichloromethane, and chloroform , which may influence its bioavailability.

Action Environment

Octa-2,4,6-trienal is a solid compound that is stable at -20° C . Its high volatility and susceptibility to oxidation suggest that environmental factors such as temperature and exposure to oxygen may influence its action, efficacy, and stability .

properties

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZGMJKUENNLQL-ICDJNDDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031032 | |

| Record name | 2,4,6-Octatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17609-31-3 | |

| Record name | 2,4,6-Octatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

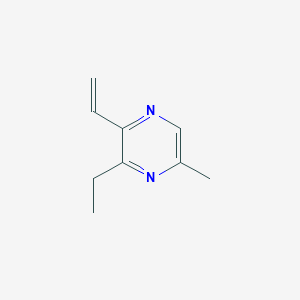

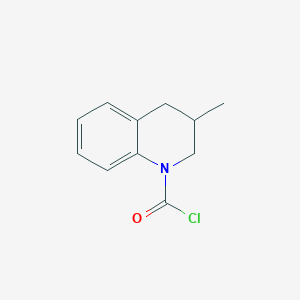

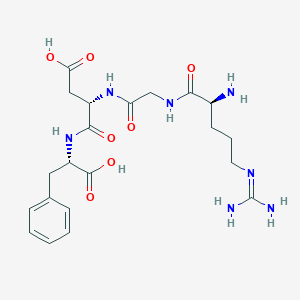

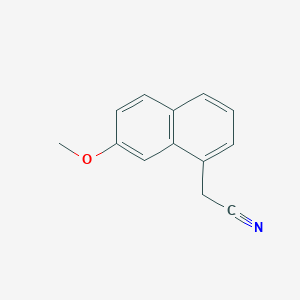

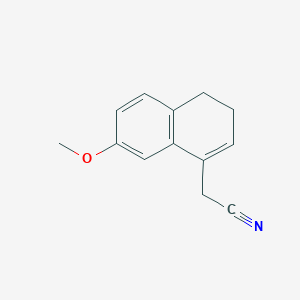

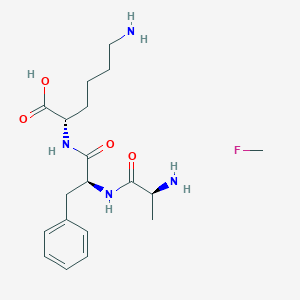

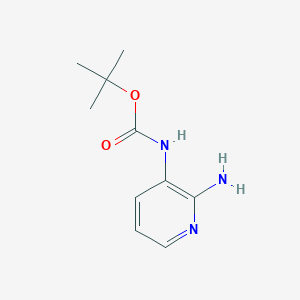

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)